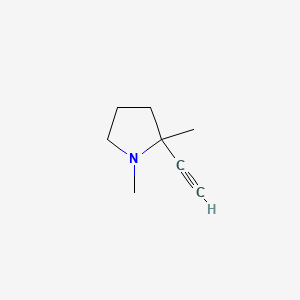
2-Ethynyl-1,2-dimethylpyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethynyl-1,2-dimethylpyrrolidine is a chemical compound with the molecular formula C8H13N. It is a derivative of pyrrolidine, characterized by the presence of an ethynyl group and two methyl groups attached to the pyrrolidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethynyl-1,2-dimethylpyrrolidine typically involves the reaction of 2,2-dimethylpyrrolidine with ethynylating agents under controlled conditions. One common method includes the use of ethynyl iodide in the presence of a base to facilitate the ethynylation process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process often includes purification steps such as distillation or recrystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 2-Ethynyl-1,2-dimethylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The ethynyl group can participate in substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ethyl iodide in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of ethyl-substituted pyrrolidines.
Substitution: Formation of ethyl-substituted derivatives.
Scientific Research Applications
2-Ethynyl-1,2-dimethylpyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Ethynyl-1,2-dimethylpyrrolidine involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity to various receptors and enzymes. These interactions can modulate biological pathways and result in specific pharmacological effects .
Comparison with Similar Compounds
- 2-Methyl-1,2-dimethylpyrrolidine
- 2-Ethyl-1,2-dimethylpyrrolidine
- 2-Propynyl-1,2-dimethylpyrrolidine
Comparison: 2-Ethynyl-1,2-dimethylpyrrolidine is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The ethynyl group enhances the compound’s ability to participate in specific reactions, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C8H13N |
|---|---|
Molecular Weight |
123.20 g/mol |
IUPAC Name |
2-ethynyl-1,2-dimethylpyrrolidine |
InChI |
InChI=1S/C8H13N/c1-4-8(2)6-5-7-9(8)3/h1H,5-7H2,2-3H3 |
InChI Key |
VDQYLHYDLRRNLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCN1C)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



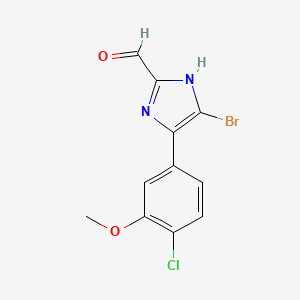
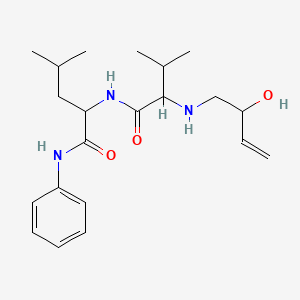
![5-Bromo-8-chloro-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13708106.png)
![7-Methyl-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13708108.png)

![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-[2-tri(propan-2-yl)silylethynyl]naphthalen-2-ol](/img/structure/B13708127.png)
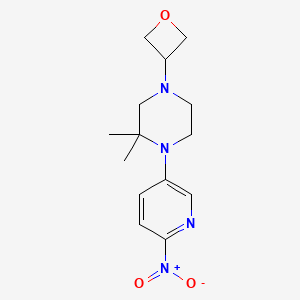
![4-[4-(Trifluoromethoxy)phenyl]oxazolidine-2,5-dione](/img/structure/B13708138.png)

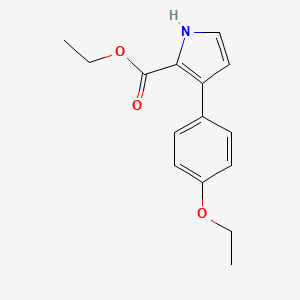

![N-phenyl-1-[4-[4-(1,2,2-triphenylethenyl)phenyl]phenyl]methanimine](/img/structure/B13708182.png)

